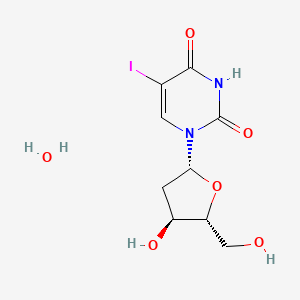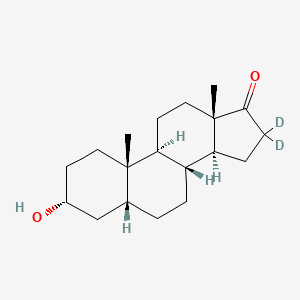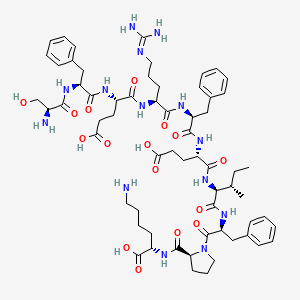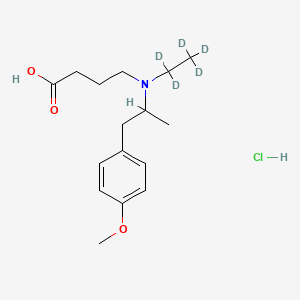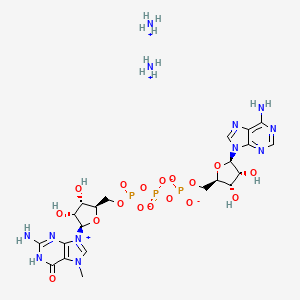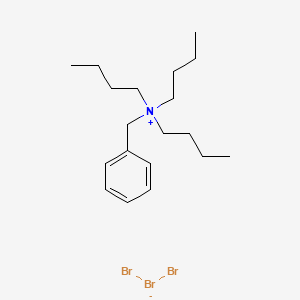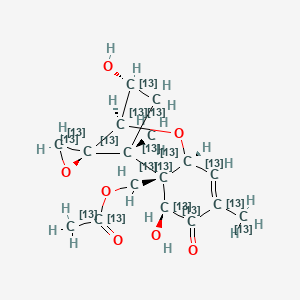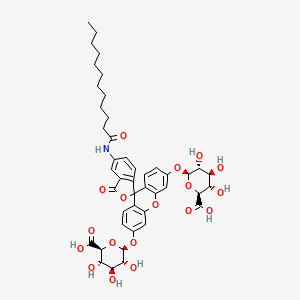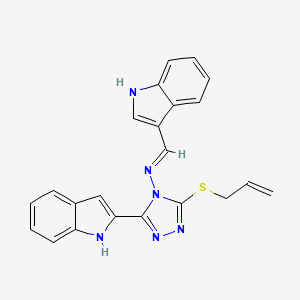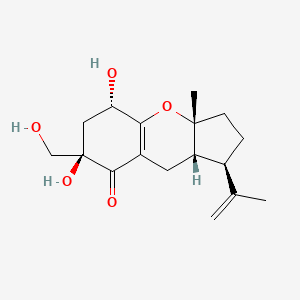
Guignardone J
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guignardone J is a secondary metabolite isolated from the endophytic fungus Phyllosticta capitalensis This compound belongs to the class of meroterpenoids, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Guignardone J is typically isolated from the endophytic fungus Phyllosticta capitalensis. The isolation process involves culturing the fungus under specific conditions, followed by extraction and purification of the compound using chromatographic techniques .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction from fungal cultures. Further research is needed to develop efficient and cost-effective methods for industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: Guignardone J undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced analogues with different biological properties.
Wissenschaftliche Forschungsanwendungen
Guignardone J has shown promise in several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable target for synthetic chemists aiming to develop new derivatives with enhanced properties.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential in treating certain diseases, although more research is needed to fully understand its medical applications.
Wirkmechanismus
Guignardone J is part of a family of meroterpenoids, which includes compounds such as Guignardone A, Guignardone B, and Guignardone I . These compounds share similar structural features but differ in their specific functional groups and biological activities. This compound is unique due to its distinct molecular structure and specific bioactive properties, which set it apart from other meroterpenoids.
Vergleich Mit ähnlichen Verbindungen
- Guignardone A
- Guignardone B
- Guignardone I
Eigenschaften
Molekularformel |
C17H24O5 |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
(1R,3aR,5S,7R,9aS)-5,7-dihydroxy-7-(hydroxymethyl)-3a-methyl-1-prop-1-en-2-yl-2,3,5,6,9,9a-hexahydro-1H-cyclopenta[b]chromen-8-one |
InChI |
InChI=1S/C17H24O5/c1-9(2)10-4-5-16(3)12(10)6-11-14(22-16)13(19)7-17(21,8-18)15(11)20/h10,12-13,18-19,21H,1,4-8H2,2-3H3/t10-,12-,13-,16+,17+/m0/s1 |
InChI-Schlüssel |
NDRMXJQIHGDADJ-AWKHGQQRSA-N |
Isomerische SMILES |
CC(=C)[C@@H]1CC[C@@]2([C@H]1CC3=C(O2)[C@H](C[C@](C3=O)(CO)O)O)C |
Kanonische SMILES |
CC(=C)C1CCC2(C1CC3=C(O2)C(CC(C3=O)(CO)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


